4-BUTYL-N-TERT-BUTYLBENZENE-1-SULFONAMIDE
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Overview
Description
4-BUTYL-N-TERT-BUTYLBENZENE-1-SULFONAMIDE is an organic compound belonging to the class of sulfonamides. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound has a molecular formula of C10H15NO2S and a molecular weight of 213.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 4-BUTYL-N-TERT-BUTYLBENZENE-1-SULFONAMIDE is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-N-TERT-BUTYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
4-BUTYL-N-TERT-BUTYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BUTYL-N-TERT-BUTYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, inhibiting the function of the target molecule. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonamide: Similar structure but lacks the butyl group.
N-Butylbenzenesulfonamide: Similar structure but lacks the tert-butyl group.
4-tert-Butylbenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide.
Uniqueness
4-BUTYL-N-TERT-BUTYLBENZENE-1-SULFONAMIDE is unique due to the presence of both butyl and tert-butyl groups, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in specific applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
N-tert-butyl-4-butylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-5-6-7-12-8-10-13(11-9-12)18(16,17)15-14(2,3)4/h8-11,15H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAUQDKGHWHKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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